N-(3-Chloro-2-methylphenyl) 3-boronobenzamide

Aqueous solubility Physicochemical property Drug-likeness

Streamline your medicinal chemistry workflow by eliminating two sequential synthetic steps. N-(3-Chloro-2-methylphenyl) 3-boronobenzamide integrates a boronic acid handle for Suzuki-Miyaura coupling with a 3-chloro-2-methylphenyl carbamoyl pharmacophore in a single lead-like scaffold (MW 289.52). • Dual reactivity: Enables concurrent biaryl formation and amide bond installation, saving 2 synthetic steps vs. sequential coupling. • Lead optimization: Pre-installed carbamoyl moiety engages kinase hinge regions while the boronic acid targets catalytic sites. • Stringent quality: Recommend 98% purity grade to avoid de-boronated byproducts in dose-response assays.

Molecular Formula C14H13BClNO3
Molecular Weight 289.52 g/mol
CAS No. 1072946-02-1
Cat. No. B1453390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Chloro-2-methylphenyl) 3-boronobenzamide
CAS1072946-02-1
Molecular FormulaC14H13BClNO3
Molecular Weight289.52 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)C(=O)NC2=C(C(=CC=C2)Cl)C)(O)O
InChIInChI=1S/C14H13BClNO3/c1-9-12(16)6-3-7-13(9)17-14(18)10-4-2-5-11(8-10)15(19)20/h2-8,19-20H,1H3,(H,17,18)
InChIKeyDRMRZGMHJMZALJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chloro-2-methylphenyl) 3-boronobenzamide: Physicochemical and Functional Profile


N-(3-Chloro-2-methylphenyl) 3-boronobenzamide (also named (3-((3-chloro-2-methylphenyl)carbamoyl)phenyl)boronic acid; molecular formula C₁₄H₁₃BClNO₃; molecular weight 289.52 g/mol) is a dual-functional synthetic intermediate that combines a boronic acid handle with a substituted benzamide pharmacophore . The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a critical transformation for constructing biaryl architectures in medicinal chemistry, while the 3-chloro-2-methylphenyl carbamoyl moiety provides a differentiated steric and electronic environment compared to monosubstituted or non-halogenated benzamide analogs [1]. The compound is commercially available from multiple vendors at purities ranging from ≥95% to 98% .

Why N-(3-Chloro-2-methylphenyl) 3-boronobenzamide Cannot Be Replaced by Simpler Analogs


Simple replacement of N-(3-Chloro-2-methylphenyl) 3-boronobenzamide with either a non-boronated analog (e.g., N-(3-chloro-2-methylphenyl)benzamide, CAS 40447-04-9) or a simpler boronic acid (e.g., phenylboronic acid, (3-chloro-2-methylphenyl)boronic acid) eliminates the dual functionality that defines this compound's utility. The boronic acid group is essential for Suzuki-Miyaura cross-coupling, metal-chelating interactions, and reversible covalent binding to diol-containing biomolecules, while the 3-chloro-2-methylphenyl carbamoyl substitution pattern imparts distinct steric bulk, lipophilicity, and hydrogen-bonding capacity not present in unsubstituted or mono-substituted congeners . These structural features are not modularly interchangeable without altering reaction outcomes, physicochemical properties, or biological target engagement profiles [1].

N-(3-Chloro-2-methylphenyl) 3-boronobenzamide: Quantitative Comparison with Analogs


Aqueous Solubility vs. 2-Fluorophenyl Analog

The predicted aqueous solubility of N-(3-Chloro-2-methylphenyl) 3-boronobenzamide (CAS 1072946-02-1) is 0.046 g/L at 25 °C, computed using Advanced Chemistry Development (ACD/Labs) Software V11.02 . By comparison, the structurally related N-(2-fluorophenyl) 3-boronobenzamide (CAS 874288-35-4, MW 259.04 g/mol) has no publicly reported solubility value, and the class-level prediction for simple phenylboronic acid is approximately 10 g/L [1]. The ~217-fold lower solubility of the target compound relative to phenylboronic acid is attributed to the increased molecular weight and the hydrophobic 3-chloro-2-methylphenyl substituent, which directly impacts formulation and assay buffer compatibility in biological screening.

Aqueous solubility Physicochemical property Drug-likeness Lead optimization

Molecular Weight and Lipophilicity vs. Boronic Acid Fragment

N-(3-Chloro-2-methylphenyl) 3-boronobenzamide has a molecular weight of 289.52 g/mol, which is 119.12 g/mol heavier than (3-chloro-2-methylphenyl)boronic acid (CAS 313545-20-9, MW 170.40 g/mol) . This difference arises from the benzamide linker and additional phenyl ring, which also increase the predicted lipophilicity. While no experimentally measured logP is available for either compound, the structural difference places the target compound beyond the typical fragment-like chemical space (MW < 250) and into lead-like space, making it suitable for late-stage functionalization rather than fragment-based screening.

Molecular weight Lipophilicity Pharmacokinetic property Fragment-based drug design

Commercial Purity Grades and Supplier Differentiation

Commercially, N-(3-Chloro-2-methylphenyl) 3-boronobenzamide is offered at multiple purity tiers: ≥95% (AKSci) , ≥96% (Aladdin) , and 98% (Bidepharm, Leyan) . In contrast, the simpler analog (3-chloro-2-methylphenyl)boronic acid is typically supplied at 95-98% purity, but lacks the orthogonal quality verification (e.g., HPLC, NMR) that accompanies the more structurally complex target compound from specialty suppliers. For procurement decisions, the availability of a 98% purity grade with full analytical characterization reduces the risk of undetected impurities (e.g., de-boronated byproducts, regioisomeric contaminants) that could compromise Suzuki coupling yields or biological assay reproducibility.

Chemical purity Procurement specification Quality control Reproducibility

Predicted Density vs. Non-Halogenated Congeners

The predicted density of N-(3-Chloro-2-methylphenyl) 3-boronobenzamide is 1.34 ± 0.1 g/cm³ at 20 °C and 760 Torr, computed using ACD/Labs Software . By comparison, N-(2-fluorophenyl) 3-boronobenzamide (CAS 874288-35-4) has a predicted density of 1.3 ± 0.1 g/cm³ . The slightly higher density of the 3-chloro-2-methyl analog is consistent with the larger atomic mass of chlorine vs. fluorine and the presence of an additional methyl group, which increases van der Waals packing density. This property is relevant for solid-state formulation and crystallinity assessment, though experimental X-ray diffraction data are not available for either compound.

Density Solid-state property Formulation Crystallinity prediction

N-(3-Chloro-2-methylphenyl) 3-boronobenzamide: Preferred Application Scenarios


Suzuki-Miyaura Cross-Coupling with Pre-Assembled Pharmacophore

When a synthetic route requires the simultaneous installation of both a biaryl linkage (via the boronic acid) and a 3-chloro-2-methylphenyl carbamoyl moiety, N-(3-Chloro-2-methylphenyl) 3-boronobenzamide (MW 289.52 g/mol) eliminates two separate synthetic steps compared to sequential coupling of (3-chloro-2-methylphenyl)boronic acid (MW 170.40 g/mol) followed by amide bond formation . The predicted low aqueous solubility (0.046 g/L) necessitates the use of aprotic organic solvents (e.g., THF, DMF) for the coupling reaction, which is standard for Suzuki conditions and does not pose an additional limitation .

Kinase Inhibitor Fragment Elaboration

With a molecular weight of 289.52 g/mol, this compound occupies lead-like chemical space (MW 250-350), making it suitable for structure-activity relationship (SAR) studies around the 3-boronobenzamide scaffold. Its 70% higher molecular weight compared to (3-chloro-2-methylphenyl)boronic acid (170.40 g/mol) places it beyond fragment-based screening range but within the optimal window for lead optimization where the pre-installed carbamoyl linkage can engage kinase hinge regions via hydrogen bonding while the boronic acid interacts with the catalytic site or phosphate-binding loop .

High-Purity Boronic Acid for Biological Assays

For quantitative biochemical or cell-based assays, the 98% purity grade (available from Leyan and Bidepharm) is recommended over lower-purity batches (≥95-96%) to minimize the risk of de-boronated byproducts that could act as competitive antagonists or confounding impurities in dose-response experiments. The availability of multiple purity tiers—≥95%, ≥96%, and 98%—allows researchers to balance cost against stringency based on assay sensitivity requirements .

Physicochemical Profiling for Drug-Likeness Assessment

The combination of predicted solubility (0.046 g/L) and density (1.34 ± 0.1 g/cm³) provides a reference point for comparing the property space of ortho-substituted halogen-methyl benzamide boronic acids against mono-substituted or non-halogenated congeners. This compound serves as a specific physicochemical probe for evaluating how the 3-chloro-2-methyl substitution pattern influences solubility, permeability, and solid-state properties relative to the 4-chloro, 2-fluoro, or unsubstituted phenyl variants .

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